

Application Note: High-Throughput Analysis of 12-Deoxy Roxithromycin using LC-MS/MS

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Compound of Interest

Compound Name: 12-Deoxy Roxithromycin

Cat. No.: B15351447

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **12-Deoxy Roxithromycin**, a derivative of the macrolide antibiotic Roxithromycin. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in complex matrices. The methodology outlined here provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and can be adapted for various research applications, including pharmacokinetic studies and impurity profiling.

Introduction

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic, structurally related to Erythromycin and Roxithromycin. Accurate and sensitive quantification of this compound is crucial for a variety of research and development activities. This application note details a high-throughput LC-MS/MS method that offers excellent selectivity and sensitivity for the determination of **12-Deoxy Roxithromycin**. The protocol employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry in the positive electrospray ionization mode.

Chemical Structure

12-Deoxy Roxithromycin

- Molecular Formula: $C_{41}H_{76}N_2O_{14}$
- Molecular Weight: 821.05 g/mol

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of **12-Deoxy Roxithromycin** from plasma or serum samples.

Materials:

- SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium hydroxide solution (5%)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Procedure:

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load 500 μ L of the plasma or serum sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.
- Elution: Elute the analyte with 1 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see LC method).
- Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)	% Mobile Phase B
0.0	10
1.0	95
2.5	95
2.6	10
4.0	10

Mass Spectrometry

Instrumentation:

- Triple quadrupole mass spectrometer.

MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of **12-Deoxy Roxithromycin** (MW 821.05), the protonated molecule $[M+H]^+$ is expected at m/z 822.1. The fragmentation is predicted to involve the loss of the cladinose sugar and subsequent fragmentations of the macrolide ring.

Table 2: Proposed MRM Transitions for **12-Deoxy Roxithromycin**

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Use
822.1	664.5	25	100	Quantifier
822.1	158.1	35	100	Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the LC-MS/MS analysis of **12-Deoxy Roxithromycin**, based on typical performance for similar macrolide antibiotic assays.

Table 3: Linearity and Range

Analyte	Calibration Range (ng/mL)	R ²
12-Deoxy Roxithromycin	1 - 1000	> 0.995

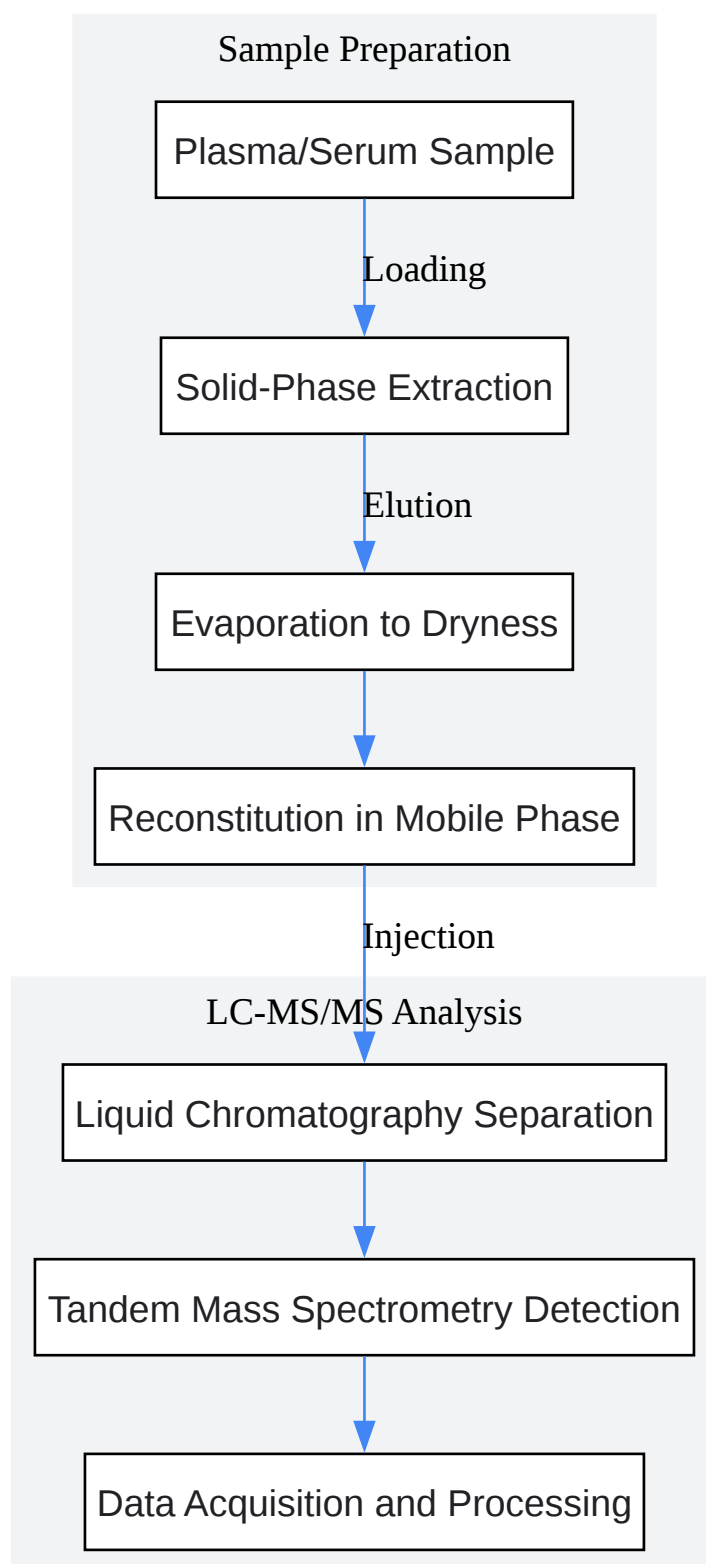
Table 4: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (%)
Low	5	< 10	< 12	90 - 110
Medium	100	< 8	< 10	92 - 108
High	800	< 7	< 9	95 - 105

Table 5: Recovery and Matrix Effect

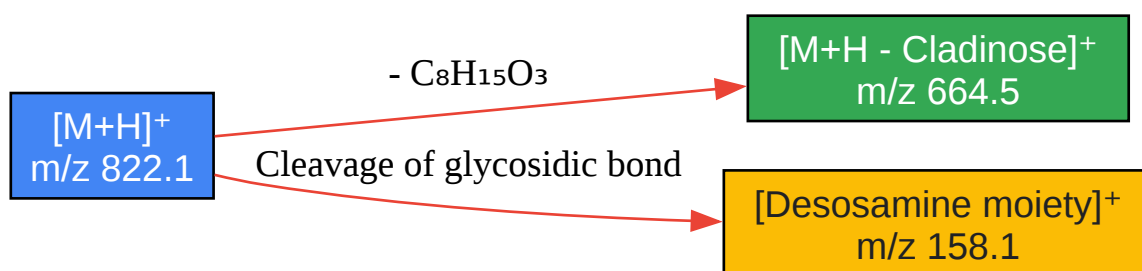
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	5	85 - 95	90 - 110
High	800	88 - 98	92 - 108

Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **12-Deoxy Roxithromycin**.



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Caption: Proposed fragmentation pathway for **12-Deoxy Roxithromycin** in positive ESI mode.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of **12-Deoxy Roxithromycin**. The protocol is characterized by its simple sample preparation, rapid analysis time, and excellent sensitivity and selectivity. This method is well-suited for various research applications in drug discovery and development.

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